

# Preparing AMG 925 (HCl) Stock Solutions for Preclinical Research

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## Compound of Interest

Compound Name: AMG 925 (HCl)

Cat. No.: B2464784

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## Application Note & Protocol

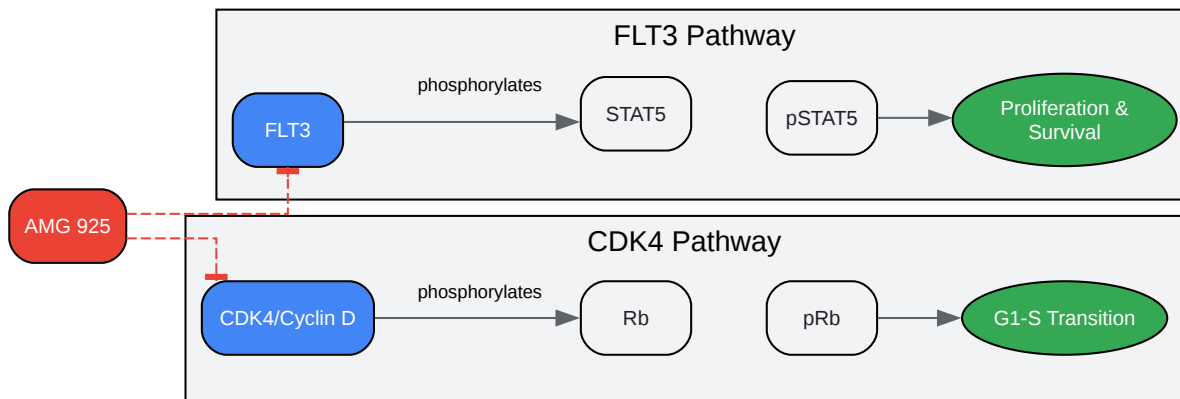
Audience: Researchers, scientists, and drug development professionals.

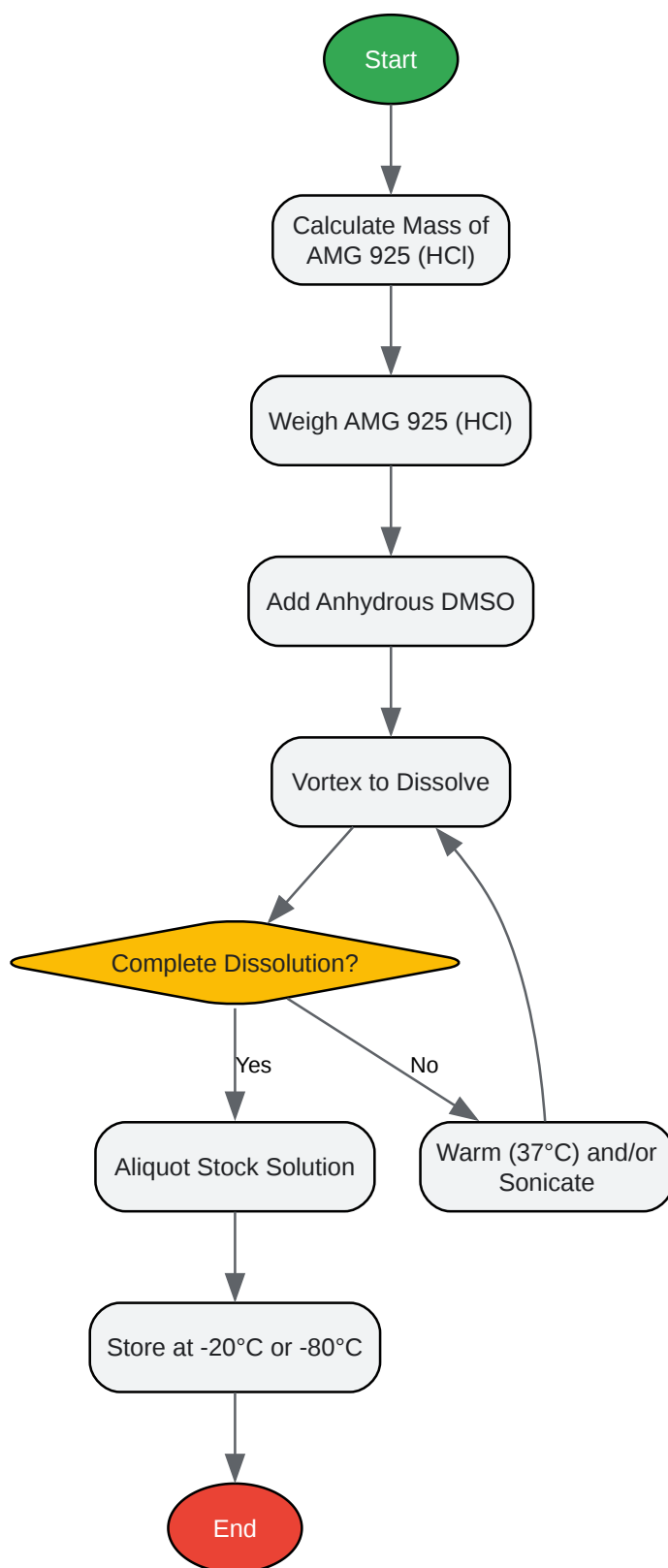
## Introduction

AMG 925 is a potent and orally bioavailable dual inhibitor of Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4).<sup>[1][2][3]</sup> Activating mutations in FLT3 are present in approximately 30% of patients with acute myeloid leukemia (AML) and are associated with a poor prognosis.<sup>[3][4]</sup> The CDK4/Rb pathway is a critical regulator of cell cycle progression, and its dysregulation is a hallmark of many cancers. By simultaneously targeting both FLT3 and CDK4, AMG 925 offers a promising therapeutic strategy for AML and other malignancies.<sup>[3][4]</sup> This document provides detailed protocols for the preparation of **AMG 925 (HCl)** stock solutions for use in in vitro and in vivo preclinical studies.

## Mechanism of Action

AMG 925 exerts its anti-cancer effects by inhibiting the kinase activity of both FLT3 and CDK4.<sup>[1][5]</sup> Inhibition of FLT3 blocks the downstream signaling pathways, including the phosphorylation of STAT5, which is crucial for the proliferation and survival of FLT3-mutated AML cells.<sup>[1][3][6]</sup> Inhibition of CDK4 prevents the phosphorylation of the retinoblastoma protein (Rb), leading to G1 cell cycle arrest.<sup>[3][7]</sup> The dual inhibition of these pathways has been shown to be effective in overcoming resistance to FLT3 inhibitors.<sup>[8]</sup>





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